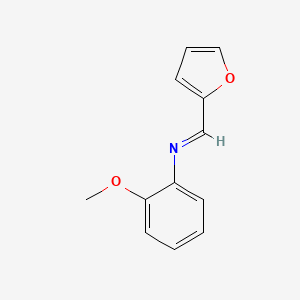
Benzenamine, N-(2-furanylmethylene)-2-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Furan-2-ylmethylene)-2-methoxyaniline is a compound that belongs to the class of Schiff bases, which are typically formed by the condensation of primary amines with carbonyl compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Furan-2-ylmethylene)-2-methoxyaniline typically involves the condensation reaction between 2-methoxyaniline and furan-2-carbaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N-(Furan-2-ylmethylene)-2-methoxyaniline are not well-documented, the general principles of Schiff base synthesis can be applied. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(Furan-2-ylmethylene)-2-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The imine group (C=N) can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the ortho and para positions relative to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: N-(Furan-2-ylmethyl)-2-methoxyaniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities due to the presence of the furan ring and imine group.
Industry: Utilized in the synthesis of dyes and pigments, as well as in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of N-(Furan-2-ylmethylene)-2-methoxyaniline is primarily attributed to its ability to form complexes with metal ions. The imine nitrogen and the oxygen atom in the furan ring act as coordination sites, allowing the compound to interact with various biomolecules. This interaction can disrupt cellular processes, leading to antimicrobial or cytotoxic effects. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
N-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(Furan-2-ylmethylene)-4-methoxyaniline: Similar structure but with the methoxy group in the para position.
N-(Furan-2-ylmethylene)-2-chloroaniline: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
N-(Furan-2-ylmethylene)-2-methoxyaniline is unique due to the presence of both the furan ring and the methoxy-substituted aniline. This combination provides distinct electronic and steric properties, making it a versatile compound for various applications. The methoxy group can influence the compound’s reactivity and interaction with other molecules, enhancing its potential as a ligand and its biological activity.
Propiedades
Número CAS |
14744-30-0 |
|---|---|
Fórmula molecular |
C12H11NO2 |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
1-(furan-2-yl)-N-(2-methoxyphenyl)methanimine |
InChI |
InChI=1S/C12H11NO2/c1-14-12-7-3-2-6-11(12)13-9-10-5-4-8-15-10/h2-9H,1H3 |
Clave InChI |
RPIRXNPHWDDOCV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1N=CC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,4-Tribromo-1-chlorodibenzo[b,d]furan](/img/structure/B12895327.png)
![Benzyl [5-(4-chlorophenyl)-1,3-oxazol-2-yl]carbamate](/img/structure/B12895329.png)
![N-[(1-Ethylpyrrolidin-2-yl)methyl]-2,4-dimethoxybenzene-1-sulfonamide](/img/structure/B12895335.png)
![1-Phenyl-N-[(2H-pyrrol-2-ylidene)methyl]methanamine](/img/structure/B12895337.png)
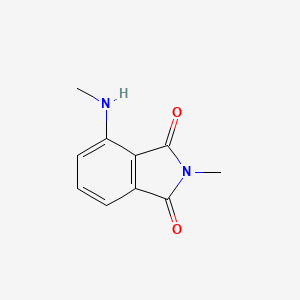

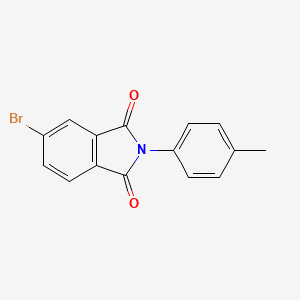
![6-Nitro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3h)-one](/img/structure/B12895372.png)

![2-(Chloromethyl)-5-[(oxolan-2-yl)oxy]-4H-pyran-4-one](/img/structure/B12895383.png)
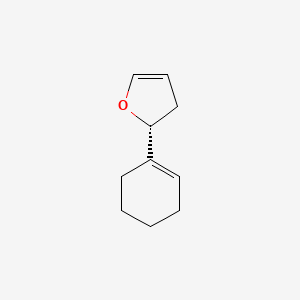

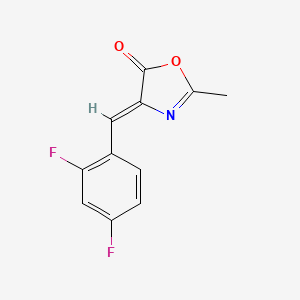
![2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbaldehyde](/img/structure/B12895403.png)
